Phosphoric acid, diethyl oxiranylmethyl ester
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Overview
Description
Phosphoric acid, diethyl oxiranylmethyl ester is an organophosphorus compound that belongs to the class of phosphate esters. These compounds are characterized by the presence of a phosphate group bonded to organic moieties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, diethyl oxiranylmethyl ester can be synthesized through the esterification of phosphoric acid with diethyl oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, diethyl oxiranylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and diethyl oxiranylmethyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide to form corresponding phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the oxiranylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphoric acid and diethyl oxiranylmethyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl oxiranylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving phosphate esters.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl oxiranylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a substrate or inhibitor for enzymes that catalyze phosphate ester hydrolysis. The oxiranylmethyl group can also participate in covalent bonding with active site residues, leading to enzyme inhibition or modification.
Comparison with Similar Compounds
Phosphoric acid, diethyl oxiranylmethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl oxiranylmethyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Phosphoric acid, diethyl methoxymethyl ester: Contains a methoxymethyl group instead of an oxiranylmethyl group.
Phosphoric acid, diethyl ethoxymethyl ester: Contains an ethoxymethyl group instead of an oxiranylmethyl group.
Uniqueness: The presence of the oxiranylmethyl group in this compound imparts unique reactivity and properties compared to other phosphate esters. This makes it valuable in specific applications where the oxiranylmethyl functionality is required.
Properties
CAS No. |
51145-92-7 |
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Molecular Formula |
C7H15O5P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
diethyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C7H15O5P/c1-3-10-13(8,11-4-2)12-6-7-5-9-7/h7H,3-6H2,1-2H3 |
InChI Key |
FHDCCSYKUMFGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1CO1 |
Origin of Product |
United States |
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